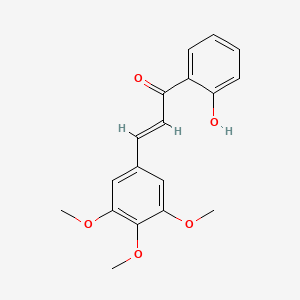

2'-Hydroxy-3,4,5-trimethoxychalcone

Vue d'ensemble

Description

La 2’-hydroxy-3,4,5-triméthoxychalcone est un dérivé synthétique de la chalcone appartenant à la famille des flavonoïdes. Les chalcones sont connues pour leurs diverses activités biologiques et sont souvent qualifiées de « flavonoïdes à chaîne ouverte ». Ce composé se caractérise par la présence de groupes hydroxy et méthoxy sur ses cycles aromatiques, qui contribuent à ses propriétés chimiques uniques et à ses activités biologiques .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de la 2’-hydroxy-3,4,5-triméthoxychalcone implique généralement la réaction de condensation de Claisen-Schmidt. Cette réaction est effectuée entre la 2-hydroxyacetophénone et le 3,4,5-triméthoxybenzaldéhyde en présence d’une base telle que l’hydroxyde de sodium ou l’hydroxyde de potassium. La réaction est généralement effectuée dans un solvant d’éthanol ou de méthanol à température ambiante ou à des températures légèrement plus élevées .

Méthodes de production industrielle : La production industrielle de la 2’-hydroxy-3,4,5-triméthoxychalcone suit des voies synthétiques similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. Le produit est généralement purifié par des techniques de recristallisation ou de chromatographie sur colonne .

Analyse Des Réactions Chimiques

Types de réactions : La 2’-hydroxy-3,4,5-triméthoxychalcone subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxy peut être oxydé pour former un dérivé cétone ou quinone.

Réduction : Le groupe carbonyle peut être réduit pour former un alcool.

Substitution : Les groupes méthoxy peuvent subir des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Nucléophiles tels que les amines ou les thiols en milieu basique ou acide.

Principaux produits :

Oxydation : Formation de dérivés quinones.

Réduction : Formation de dérivés alcools.

Substitution : Formation de dérivés chalcone substitués.

4. Applications de la recherche scientifique

La 2’-hydroxy-3,4,5-triméthoxychalcone a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisée comme précurseur pour la synthèse de divers composés bioactifs.

Biologie : Étudiée pour ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses potentielles.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement de maladies telles que le cancer et l’inflammation.

Industrie : Utilisée dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

Applications De Recherche Scientifique

Anticancer Properties

A significant area of research has focused on the anticancer effects of 2'-hydroxy-3,4,5-trimethoxychalcone. Studies indicate that this compound can induce apoptosis in cancer cells through the unfolded protein response (UPR) pathway. For instance, a study demonstrated that it effectively triggered UPR-mediated apoptosis in A549 lung cancer cells, suggesting its potential as a therapeutic agent against lung cancer .

Case Study: Targeting Cancer Cells with Nanoparticles

Recent research has investigated the use of polymeric nanoparticles conjugated with this compound and aspirin. These nanoparticles selectively targeted cancer cells, significantly reducing tumor sizes in breast cancer xenograft models while exhibiting low toxicity to healthy tissues. This approach highlights the potential for enhancing the delivery and efficacy of anticancer agents .

Anti-inflammatory Effects

Chalcones, including this compound, have shown promising anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro studies have reported that certain chalcones can reduce the production of pro-inflammatory cytokines like TNF-α and PGE2 .

Table 1: Inhibition of COX Enzymes by Chalcones

| Chalcone Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| This compound | 87.6 | 88.0 | Bano et al., 2013 |

| Other derivatives | Varies | Varies | Various studies |

Metabolic Disorders

The compound also exhibits potential in managing metabolic disorders such as diabetes. Research has shown that chalcones can improve glycemic control by inhibiting enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion .

Case Study: Anti-hyperglycemic Effects

In vivo studies using diabetic rat models have demonstrated that this compound significantly lowers blood glucose levels and improves insulin sensitivity when administered at specific dosages .

Mécanisme D'action

Le mécanisme d’action de la 2’-hydroxy-3,4,5-triméthoxychalcone implique plusieurs cibles et voies moléculaires :

Activité anticancéreuse : Induit l’apoptose dans les cellules cancéreuses par l’activation de la réponse des protéines non repliées et l’inhibition de la voie Akt/NF-κB.

Activité anti-inflammatoire : Inhibe la production de cytokines et de médiateurs pro-inflammatoires en bloquant la voie de signalisation NF-κB.

Composés similaires :

- 2’-Hydroxy-3,4,4’-triméthoxychalcone

- 2’-Hydroxy-2,4,4’-triméthoxychalcone

- 2’-Hydroxy-2,3,4’-triméthoxychalcone

- 2’-Hydroxy-3,4,6’-triméthoxychalcone

Comparaison : La 2’-hydroxy-3,4,5-triméthoxychalcone est unique en raison du positionnement spécifique de ses groupes hydroxy et méthoxy, qui contribuent à ses activités biologiques distinctes. Comparé à d’autres composés similaires, il a montré des propriétés anticancéreuses et anti-inflammatoires améliorées, ce qui en fait un composé précieux pour la recherche et le développement futurs .

Comparaison Avec Des Composés Similaires

- 2’-Hydroxy-3,4,4’-trimethoxychalcone

- 2’-Hydroxy-2,4,4’-trimethoxychalcone

- 2’-Hydroxy-2,3,4’-trimethoxychalcone

- 2’-Hydroxy-3,4,6’-trimethoxychalcone

Comparison: 2’-Hydroxy-3,4,5-trimethoxychalcone is unique due to the specific positioning of its hydroxy and methoxy groups, which contribute to its distinct biological activities. Compared to other similar compounds, it has shown enhanced anticancer and anti-inflammatory properties, making it a valuable compound for further research and development .

Activité Biologique

2'-Hydroxy-3,4,5-trimethoxychalcone is a synthetic chalcone derivative that has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anti-cancer contexts. This article synthesizes various research findings on the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , and it features multiple methoxy groups that contribute to its biological activity. The presence of hydroxyl and methoxy substituents enhances its interaction with biological targets, influencing its efficacy in various assays.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells. The compound achieves this by blocking the NF-κB signaling pathway, which is crucial for the transcription of inflammatory mediators .

Table 1: Inhibition of Inflammatory Mediators by this compound

Anticancer Activity

The compound has demonstrated promising anticancer effects across various cancer cell lines. For instance, studies have shown that it induces apoptosis in triple-negative breast cancer (TNBC) cells by modulating mitochondrial membrane potential and activating pro-apoptotic proteins while inhibiting anti-apoptotic proteins like Bcl-2 .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-231 (TNBC) | 12.5 | Induction of apoptosis | |

| PC-3 (Prostate) | 15.0 | Apoptosis via mitochondrial pathway | |

| HeLa (Cervical) | 20.0 | Apoptosis induction |

Case Studies

- Study on Anti-inflammatory Properties : A study investigated the effect of this compound on LPS-induced inflammation in BV2 microglial cells. The results showed a significant reduction in nitric oxide production and inflammatory cytokines, indicating its potential for treating neuroinflammatory conditions .

- Anticancer Efficacy in Animal Models : Another study utilized a breast cancer xenograft model to assess the efficacy of polymeric nanoparticles linked with this compound. The treatment resulted in a significant reduction in tumor size with minimal toxicity to healthy tissues .

Pharmacological Properties

Chalcones are known for their diverse pharmacological properties. Specifically, this compound has been noted for:

Propriétés

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-21-16-10-12(11-17(22-2)18(16)23-3)8-9-15(20)13-6-4-5-7-14(13)19/h4-11,19H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSBUHVXNLHWHU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59817-22-0 | |

| Record name | NSC331924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-HYDROXY-3,4,5-TRIMETHOXYCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.